molecular formula C16H11F3N2O3 B13050862 6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid

6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid

Cat. No.: B13050862
M. Wt: 336.26 g/mol
InChI Key: BZJZBZCZYJCDNG-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. This compound is characterized by the presence of a benzyloxy group at the 6th position, a trifluoromethyl group at the 3rd position, and a carboxylic acid group at the 1st position of the imidazo[1,5-A]pyridine core. Imidazo[1,5-A]pyridines are known for their significant roles in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions to form the imidazo[1,5-A]pyridine core. The benzyloxy and trifluoromethyl groups can be introduced through subsequent functionalization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can be adjusted to favor specific reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoyl derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is unique due to the presence of both benzyloxy and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other imidazo[1,5-A]pyridine derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H11F3N2O3

Molecular Weight

336.26 g/mol

IUPAC Name

6-phenylmethoxy-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C16H11F3N2O3/c17-16(18,19)15-20-13(14(22)23)12-7-6-11(8-21(12)15)24-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,22,23)

InChI Key

BZJZBZCZYJCDNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN3C(=C(N=C3C(F)(F)F)C(=O)O)C=C2

Origin of Product

United States

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